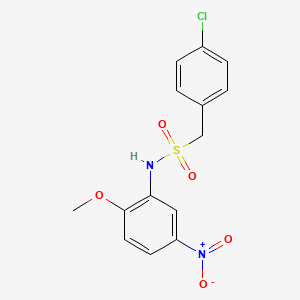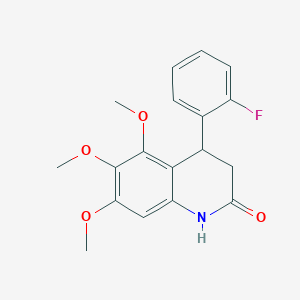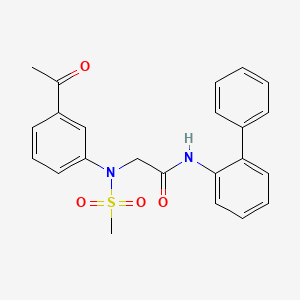
1-(4-chlorophenyl)-N-(2-methoxy-5-nitrophenyl)methanesulfonamide
Übersicht
Beschreibung
1-(4-chlorophenyl)-N-(2-methoxy-5-nitrophenyl)methanesulfonamide, also known as TNP-470, is a synthetic analog of fumagillin, a natural antibiotic produced by Aspergillus fumigatus. TNP-470 has been extensively studied for its anti-angiogenic properties, which make it a potential candidate for cancer treatment.
Wirkmechanismus
1-(4-chlorophenyl)-N-(2-methoxy-5-nitrophenyl)methanesulfonamide inhibits angiogenesis by blocking the activity of endothelial cell growth factor receptors. Endothelial cells are the cells that line the walls of blood vessels and are responsible for the growth and proliferation of blood vessels. 1-(4-chlorophenyl)-N-(2-methoxy-5-nitrophenyl)methanesulfonamide binds to the receptor and prevents the activation of downstream signaling pathways that are necessary for the growth and proliferation of endothelial cells. This results in the inhibition of angiogenesis and the suppression of tumor growth.
Biochemical and Physiological Effects:
1-(4-chlorophenyl)-N-(2-methoxy-5-nitrophenyl)methanesulfonamide has been shown to have a range of biochemical and physiological effects. It inhibits the growth and proliferation of endothelial cells, which leads to the suppression of angiogenesis. 1-(4-chlorophenyl)-N-(2-methoxy-5-nitrophenyl)methanesulfonamide also induces apoptosis, or programmed cell death, in tumor cells. Additionally, 1-(4-chlorophenyl)-N-(2-methoxy-5-nitrophenyl)methanesulfonamide has been shown to inhibit the expression of matrix metalloproteinases, which are enzymes that are involved in the breakdown of extracellular matrix proteins. This can result in the suppression of tumor invasion and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-chlorophenyl)-N-(2-methoxy-5-nitrophenyl)methanesulfonamide has several advantages as a research tool. It is a potent inhibitor of angiogenesis and has been shown to be effective in a wide range of animal models. 1-(4-chlorophenyl)-N-(2-methoxy-5-nitrophenyl)methanesulfonamide is also relatively stable and has a long half-life in vivo. However, 1-(4-chlorophenyl)-N-(2-methoxy-5-nitrophenyl)methanesulfonamide has some limitations as a research tool. It is not very soluble in water, which can make it difficult to administer in vivo. Additionally, 1-(4-chlorophenyl)-N-(2-methoxy-5-nitrophenyl)methanesulfonamide can have toxic effects on normal tissues, which can limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the research on 1-(4-chlorophenyl)-N-(2-methoxy-5-nitrophenyl)methanesulfonamide. One potential direction is to explore the use of 1-(4-chlorophenyl)-N-(2-methoxy-5-nitrophenyl)methanesulfonamide in combination with other anti-cancer drugs. Combination therapy is often more effective than single-agent therapy, and 1-(4-chlorophenyl)-N-(2-methoxy-5-nitrophenyl)methanesulfonamide may have synergistic effects with other drugs. Another potential direction is to develop more water-soluble analogs of 1-(4-chlorophenyl)-N-(2-methoxy-5-nitrophenyl)methanesulfonamide, which would make it easier to administer in vivo. Finally, future research could focus on identifying biomarkers that can predict the response to 1-(4-chlorophenyl)-N-(2-methoxy-5-nitrophenyl)methanesulfonamide, which would help to identify patients who are most likely to benefit from treatment.
Wissenschaftliche Forschungsanwendungen
1-(4-chlorophenyl)-N-(2-methoxy-5-nitrophenyl)methanesulfonamide has been studied extensively for its anti-angiogenic properties. Angiogenesis is the process of forming new blood vessels, which is essential for tumor growth and metastasis. 1-(4-chlorophenyl)-N-(2-methoxy-5-nitrophenyl)methanesulfonamide inhibits angiogenesis by blocking the activity of endothelial cell growth factor receptors, which are responsible for the growth and proliferation of blood vessels. 1-(4-chlorophenyl)-N-(2-methoxy-5-nitrophenyl)methanesulfonamide has been shown to inhibit the growth of a wide range of tumors in animal models, including breast, lung, colon, and prostate cancer.
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-N-(2-methoxy-5-nitrophenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O5S/c1-22-14-7-6-12(17(18)19)8-13(14)16-23(20,21)9-10-2-4-11(15)5-3-10/h2-8,16H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRHWDLIPUAUEQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NS(=O)(=O)CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-N-(2-methoxy-5-nitrophenyl)methanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{2-[4-(diphenylmethyl)-1-piperazinyl]-2-oxoethyl}-N-(2-methoxy-5-nitrophenyl)methanesulfonamide](/img/structure/B4189915.png)

![5-bromo-3-hydroxy-3-[2-oxo-2-(4-pentylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4189936.png)
![N-cyclohexyl-4-[(1-methyl-5-nitro-1H-benzimidazol-2-yl)methyl]-1-piperazinecarboxamide](/img/structure/B4189938.png)
![N-(1-{5-[(3,4-dichlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}ethyl)-4-methoxybenzamide](/img/structure/B4189944.png)
![3-chloro-5-ethoxy-4-[(2-iodobenzyl)oxy]benzaldehyde](/img/structure/B4189948.png)
![1-[(4-chloro-2-methylphenoxy)acetyl]-4-(4-methoxy-2-nitrophenyl)piperazine](/img/structure/B4189952.png)
![2-{[(4-methylphenyl)sulfonyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4189971.png)
![N-(4-ethoxyphenyl)-2-{4-[hydroxy(diphenyl)methyl]-1-piperidinyl}acetamide](/img/structure/B4189984.png)

![ethyl 4-amino-2-({2-[(4-iodophenyl)amino]-2-oxoethyl}thio)-5-pyrimidinecarboxylate](/img/structure/B4189992.png)
![N-butyl-2-{[(3-iodo-4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B4189999.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-7-(2,4-dichlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4190005.png)
![N-[5-(1-piperidinylmethyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4190016.png)